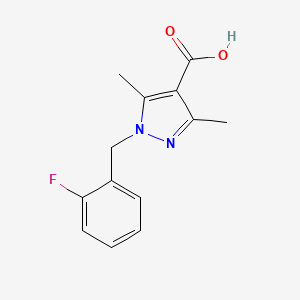

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a 3,5-dimethyl-substituted pyrazole core, a carboxylic acid group at position 4, and a 2-fluorobenzyl substituent at position 1.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCBBFGBOHULFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2F)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is 3,5-dimethyl-1-phenyl-2-pyrazolin-5-one.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

Major Products:

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced forms with hydrogenated functional groups.

Substitution Products: Compounds with substituted nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy as drug candidates.

Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity to specific targets, while the pyrazole ring provides structural stability. The carboxylic acid group facilitates interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and commercial availability:

*Calculated based on molecular formulas.

Key Observations:

- Electronic Effects : The 2-fluoro substituent (electron-withdrawing) increases the acidity of the carboxylic acid group compared to the 2-methoxy analog (electron-donating) .

- Steric Effects : Bulkier substituents (e.g., 3-bromobenzyl) may hinder molecular packing in crystalline forms, as suggested by hydrogen-bonding studies in analogous compounds .

Biological Activity

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a fluorobenzyl group, which can significantly influence its pharmacological properties. Research has shown that pyrazole derivatives often exhibit a range of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects.

Antioxidant Activity

Antioxidant activity is a crucial property of many pyrazole derivatives. Studies have demonstrated that this compound exhibits significant scavenging activity against free radicals. For instance, in vitro assays using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method showed that this compound effectively reduces oxidative stress by neutralizing free radicals.

Anti-Diabetic Activity

The compound has also been investigated for its anti-diabetic properties. Inhibitory studies on key enzymes such as α-amylase and α-glucosidase revealed that this compound can effectively lower blood glucose levels by preventing carbohydrate breakdown into glucose. This mechanism is particularly relevant in managing diabetes mellitus.

Anti-Inflammatory Effects

Research indicates that this pyrazole derivative possesses anti-inflammatory properties. It has been shown to inhibit the COX-2 enzyme, which plays a significant role in inflammation pathways. The compound's IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs, suggesting its potential as a therapeutic agent for inflammatory diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. It has been found to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. By inhibiting AChE, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive functions.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 2-fluorobenzaldehyde with appropriate pyrazole precursors under acidic conditions. Characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness across various biological assays:

| Activity | Method | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging | Significant reduction in DPPH |

| Anti-Diabetic | α-Amylase Inhibition Assay | 65% inhibition at 50 µM |

| Anti-Inflammatory | COX-2 Inhibition | IC50 = 0.05 µM |

| Neuroprotective | AChE Inhibition | IC50 = 0.03 µM |

In Silico Analysis

In silico studies have assessed the drug-likeness and toxicity profiles of the compound using various computational tools. These analyses suggest that this compound adheres to Lipinski's rule of five, indicating good oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.